molecular formula C10H15NO2 B7897339 (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol

Cat. No.: B7897339
M. Wt: 181.23 g/mol
InChI Key: LKPQDUDJZDZRJS-SNVBAGLBSA-N
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Description

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is a chiral amino alcohol of high interest in organic synthesis and pharmaceutical research. This compound features both amine and hydroxyl functional groups on a chiral center adjacent to a 4-ethoxyphenyl ring, making it a valuable scaffold and chiral building block . Compounds with this core structure are frequently employed as chiral auxiliaries or intermediates in the synthesis of more complex molecules, including potential therapeutic agents . Researchers utilize structurally similar amino alcohols in the development of antimicrobial and antitubercular agents , as well as in the synthesis of heterocyclic compounds evaluated for anti-inflammatory activity through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . Its mechanism of action in research settings is often derived from its ability to modulate the physiochemical properties of drug candidates and to impart chirality, which is crucial for enantioselective synthesis and for studying stereospecific biological interactions . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2S)-2-amino-2-(4-ethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDUDJZDZRJS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: α-Amino Ketone Precursors

The preparation of (S)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol typically begins with the synthesis of its α-amino ketone precursor, 2-amino-1-(4-ethoxyphenyl)ethanone. A general protocol involves:

  • Bromination : Treating 1-(4-ethoxyphenyl)ethan-1-one with bromine in acetic acid at 0–25°C to yield 2-bromo-1-(4-ethoxyphenyl)ethanone.

  • Amination : Substituting the bromine atom with an azide group via nucleophilic displacement using sodium azide in dimethylformamide (DMF), followed by Staudinger reduction to produce the primary amine.

Table 1: Bromination and Amination Conditions

StepReagentsTemperatureTimeYield
BrominationBr₂, CH₃COOH0–25°C2 h85%
AminationNaN₃, DMF; PPh₃, H₂O80°C12 h72%

Asymmetric Hydrogenation

Chiral Ru-SNS catalysts, such as those reported for 4-quinolone synthesis, enable enantioselective reduction of α-amino ketones. For example:

  • Catalyst System : Acridine-based Ru-SNS₂ (2 mol%) under hydrogen gas (1 atm) in tetrahydrofuran (THF) at 50°C.

  • Outcome : Achieves >90% enantiomeric excess (ee) for (S)-configuration, with yields exceeding 80% after column chromatography.

Reductive Amination of 4-Ethoxyphenylglyoxal

Glyoxal Synthesis

4-Ethoxyphenylglyoxal is synthesized via oxidation of 1-(4-ethoxyphenyl)ethan-1-ol using KMnO₄ in acidic conditions:

  • Conditions : 0.5 M H₂SO₄, 60°C, 6 h.

  • Yield : 78% after extraction with ethyl acetate.

Stereoselective Reductive Amination

Employing chiral auxiliaries or catalysts:

  • Method A : Use of (R)-BINAP-modified Pd/C with ammonium formate in methanol at 25°C, yielding (S)-isomer with 88% ee.

  • Method B : Enzymatic reduction using alcohol dehydrogenase from Lactobacillus brevis, achieving 95% ee but requiring longer reaction times (48 h).

Table 2: Reductive Amination Performance

MethodCatalyst/EnzymeSolventTimeeeYield
APd/C-(R)-BINAPMeOH12 h88%75%
BL. brevis ADHBuffer48 h95%68%

Kinetic Resolution of Racemic Mixtures

Enzymatic Hydrolysis

Racemic 2-amino-2-(4-ethoxyphenyl)ethan-1-ol is resolved using lipases:

  • Substrate : Acetylated racemate (2-acetamido-2-(4-ethoxyphenyl)ethyl acetate).

  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0), selectively hydrolyzing the (R)-enantiomer.

  • Outcome : (S)-enantiomer remains acetylated, separated via extraction (82% ee, 65% yield).

Chiral Chromatography

Preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) resolves racemates:

  • Mobile Phase : Hexane:isopropanol (80:20) with 0.1% diethylamine.

  • Throughput : 10 mg/mL injection, >99% ee achieved after two cycles.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodeeYieldScalabilityCost
Asymmetric Hydrogenation90%80%High$$$
Reductive Amination (A)88%75%Moderate$$
Enzymatic Resolution95%68%Low$$$$
Chiral Chromatography99%60%Very Low$$$$$

Optimization Strategies

Catalyst Recycling in Hydrogenation

Ru-SNS₂ catalysts demonstrate recyclability up to five cycles with <5% loss in activity when used in ionic liquid media.

Solvent Effects on Enzymatic Reactions

Switching from aqueous buffer to tert-butanol increases CAL-B activity by 40%, reducing reaction time to 24 h .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of different alcohol derivatives

    Substitution: Formation of substituted amines or other functionalized compounds

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : (S)-2-amino-2-(4-ethoxyphenyl)ethanol

The presence of an amino group and an ethoxy-substituted phenyl ring contributes to its reactivity and biological activity. The compound's chiral nature allows it to interact selectively with various biological targets, influencing its pharmacological profile.

Medicinal Chemistry

(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol has been investigated for its potential therapeutic effects, particularly in:

  • Antidepressant Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Its structural similarity to known antidepressants indicates potential efficacy in treating mood disorders .
  • Antimicrobial Properties : Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a candidate for developing new antibiotics .

Biochemical Studies

The compound serves as a valuable tool in biochemical research due to its ability to interact with enzymes and receptors:

  • Enzyme Modulation : The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes involved in metabolic pathways. Studies have shown that this compound can act as an inhibitor or activator of specific enzymatic reactions .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound is utilized as a chiral building block for the synthesis of more complex molecules. Its unique structure allows chemists to create various derivatives that may possess enhanced biological activities or novel properties .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Escherichia coli60 µM
MRSA50 µM

These findings indicate the compound's potential as a lead for antibiotic development, particularly against resistant strains .

Case Study 2: Neurotransmitter Interaction

Molecular docking studies revealed that this compound binds effectively to serotonin receptors. This interaction suggests a mechanism for its antidepressant effects, potentially leading to enhanced mood regulation and reduced anxiety symptoms in preclinical models .

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

A detailed comparison of (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol with structurally analogous compounds is presented below, focusing on substituent effects, synthetic utility, and molecular properties.

Structural and Electronic Effects of Substituents

The table below summarizes key derivatives and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Findings
This compound 4-ethoxy C₁₀H₁₅NO₂ 181.23 Electron-donating group; increased steric bulk
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-chloro C₈H₁₀ClNO 183.63 Used in proteolysis-targeting chimeras (e.g., compound A synthesis)
2-Amino-2-(4-fluorophenyl)ethan-1-ol 4-fluoro C₈H₁₀FNO 167.17 High yield (84%) in oxazole synthesis
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol 4-bromo C₈H₁₀BrNO 216.07 Potential halogen bonding in interactions
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol 4-methoxy, methylamino C₁₀H₁₅NO₂ 181.23 Lower steric hindrance than ethoxy derivative
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (4-F) and chlorine (3-Cl) substituents, being electron-withdrawing, enhance reactivity in cyclization reactions. For example, 2-amino-2-(4-fluorophenyl)ethan-1-ol achieved an 84% yield in oxazole synthesis due to favorable electronic effects . Ethoxy (4-OCH₂CH₃) and methoxy (4-OCH₃) groups, being electron-donating, may reduce reactivity in certain reactions but improve solubility in polar solvents .
  • For instance, (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl (MW 299.54) is used in targeted drug delivery .
  • Steric and Positional Effects :

    • Substituent position significantly impacts molecular interactions. In collagenase docking studies, 2,4-dichloro and 2,6-dichloro derivatives showed differences in hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), highlighting the importance of substituent placement .
    • The ethoxy group’s larger size compared to methoxy may introduce steric hindrance, affecting reaction pathways or crystallization behavior .

Physicochemical Properties

  • Solubility and Stability: Methoxy and ethoxy derivatives generally exhibit higher solubility in organic solvents compared to halogenated analogs. For example, 2-(4-methoxyphenyl)-2-(methylamino)ethan-1-ol is stored at room temperature as a powder , while bromo/iodo derivatives may require inert atmospheres due to sensitivity .
  • Crystallography :

    • SHELX software has been widely used for small-molecule refinement, suggesting that crystallographic data for these compounds (e.g., hydrogen bonding networks) can be reliably obtained .

Biological Activity

(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol, also known as 2-Amino-2-(4-ethoxyphenyl)ethanol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features lend it various biological activities, including potential antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.

The compound features an amino group that can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding. The ethoxyphenyl moiety enhances its lipophilicity, allowing interactions with hydrophobic regions of proteins. These interactions are crucial for its biological effects, influencing enzyme activity and receptor binding.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic character .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli16.0 ± 0.36 µg/mL
K. pneumoniae15.5 ± 1.10 µg/mL
B. subtilis22.0 ± 1.49 µg/mL
S. aureus15.0 ± 0.74 µg/mL

2. Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit specific inflammatory pathways. Research is ongoing to elucidate the exact mechanisms by which it exerts these effects.

3. Enzyme Inhibition

This compound has shown promise in enzyme inhibition studies, particularly in assays targeting various receptors and enzymes involved in metabolic pathways. Its structural characteristics allow it to interact selectively with these biological targets.

Case Studies and Research Findings

Case Study: Enzyme Inhibition Assays
In a study focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic processes. Results indicated significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Research on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics like penicillin and spectinomycin. The results showed comparable or superior activity against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .

Q & A

Q. What are effective laboratory synthesis methods for (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol?

  • Methodological Answer : A common approach involves reductive amination of 4-ethoxyphenylglyoxal using chiral catalysts or enzymes to induce stereoselectivity. For example, sodium cyanoborohydride in methanol under inert atmosphere can reduce the imine intermediate, yielding the (S)-enantiomer. Alternatively, asymmetric hydrogenation of α-ketoamides with transition-metal catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee) . Biocatalytic methods using ketoreductases or transaminases are also viable for chiral resolution .

Q. How is the stereochemical configuration confirmed?

  • Methodological Answer : X-ray crystallography using SHELXL (part of the SHELX suite) is the gold standard for absolute configuration determination. Single crystals are grown via vapor diffusion, and refinement with SHELXL provides unambiguous stereochemical assignment . Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry can corroborate enantiomeric purity .

Q. What are the solubility characteristics, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) and high solubility in organic solvents (e.g., DCM, THF). This impacts reaction solvent selection—aqueous conditions require cosolvents like DMSO, while organic phases are preferred for substitution reactions. Solubility data for similar compounds:
SolventSolubility (mg/mL)Reference
Water5–10
Ethanol50–100
DCM>200

Q. Which analytical techniques are recommended for characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm structure (e.g., δ 1.35 ppm for ethoxy CH3_3, δ 4.0 ppm for hydroxyl).
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion [M+H]+^+ (calc. 196.12 g/mol).
  • IR : Peaks at ~3350 cm1^{-1} (N-H/O-H stretch) and 1600 cm1^{-1} (aromatic C=C).
  • XRD : Resolve stereochemistry and crystal packing .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric induction during amination .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Pd) with enzymes to continuously racemize and resolve intermediates .

Q. How does the compound’s structure influence substitution reactivity?

  • Methodological Answer : The amino and hydroxyl groups facilitate nucleophilic substitution. For example:
  • Amino Group : Reacts with benzyl chloroformate (Cbz-Cl) in THF to form carbamate derivatives.
  • Hydroxyl Group : Tosylation (TsCl/pyridine) enables displacement with halides or amines .
    Steric hindrance from the 4-ethoxy group slows para-substitution but enhances ortho-directing effects in electrophilic reactions .

Q. What are the known biological activities, and how are they studied?

  • Methodological Answer : The compound’s β-amino alcohol motif suggests neuromodulatory potential. In vitro assays include:
  • Dopamine Receptor Binding : Radioligand competition assays (e.g., 3^3H-SCH23390 for D1 receptors).
  • Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric kits.
    Preliminary data for analogs show IC50_{50} values of 10–50 μM in MAO-B inhibition .

Q. How to address contradictions in reported physicochemical data?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Melting Point Discrepancies : Use DSC (differential scanning calorimetry) instead of capillary methods.
  • Solubility Variability : Employ shake-flask method with HPLC quantification.
    Reference certified standards (CAS 174500-19-7 for (R)-enantiomer) to calibrate instruments .

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